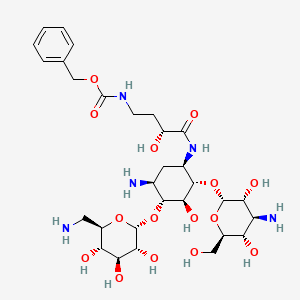
Cbz-Protected BB-K31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-Protected BB-K31 is a compound that features a benzyloxycarbonyl (Cbz) protecting group. The Cbz group is commonly used in organic synthesis to protect amines as less reactive carbamates. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amine site.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cbz-Protected BB-K31 can be synthesized through a one-pot amidation process. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process often includes steps such as the protection of amines using Cbz-Cl under Schotten-Baumann conditions or with an organic base .
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-Protected BB-K31 undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Catalytic hydrogenation using Pd-C and H2.
Substitution: Reactions with electrophiles such as RCOCl or RCHO.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py.
Reduction: Pd-C, H2, Zn/HCl, Na/NH3.
Substitution: RCOCl, RCHO, CH3I.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted carbamates, and oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Cbz-Protected BB-K31 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, peptides, and natural products.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, including anticancer agents and antibiotics.
Industry: Applied in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which Cbz-Protected BB-K31 exerts its effects involves the protection of amine groups as carbamates. The Cbz group is introduced through the reaction of the nucleophilic amine with chloroformate, resulting in the formation of a less reactive carbamate. Deprotection is achieved through hydrogenolysis, which releases toluene and the free carbamate, followed by decarboxylation to yield the deprotected amine .
Vergleich Mit ähnlichen Verbindungen
Cbz-Protected BB-K31 can be compared with other similar compounds such as:
Boc-Protected Amines: Use tert-butyloxycarbonyl (Boc) groups for protection.
Fmoc-Protected Amines: Use fluorenylmethyloxycarbonyl (Fmoc) groups for protection.
Alloc-Protected Amines: Use allyloxycarbonyl (Alloc) groups for protection.
Uniqueness
This compound is unique due to its stability to bases and acids, making it orthogonal to many other protecting groups. Its removal by reduction is also distinct, providing a clean and efficient deprotection method .
Eigenschaften
Molekularformel |
C30H49N5O15 |
|---|---|
Molekulargewicht |
719.7 g/mol |
IUPAC-Name |
benzyl N-[(3R)-4-[[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]amino]-3-hydroxy-4-oxobutyl]carbamate |
InChI |
InChI=1S/C30H49N5O15/c31-9-16-20(39)22(41)23(42)29(47-16)49-25-13(32)8-14(26(24(25)43)50-28-21(40)18(33)19(38)17(10-36)48-28)35-27(44)15(37)6-7-34-30(45)46-11-12-4-2-1-3-5-12/h1-5,13-26,28-29,36-43H,6-11,31-33H2,(H,34,45)(H,35,44)/t13-,14+,15+,16+,17+,18-,19+,20+,21+,22-,23+,24-,25+,26-,28+,29+/m0/s1 |
InChI-Schlüssel |
JQXYNLAQDATDFB-NQSZZTQXSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCNC(=O)OCC2=CC=CC=C2)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)O)N |
Kanonische SMILES |
C1C(C(C(C(C1NC(=O)C(CCNC(=O)OCC2=CC=CC=C2)O)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)CN)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)
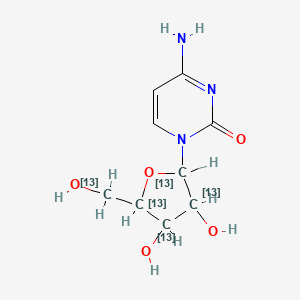
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)
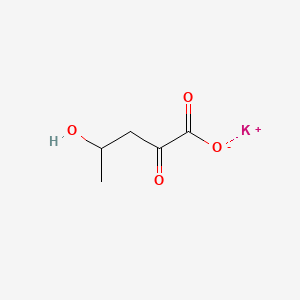

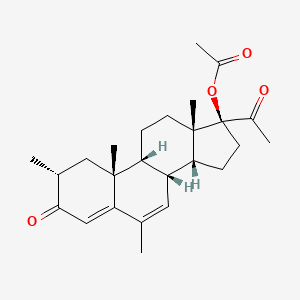
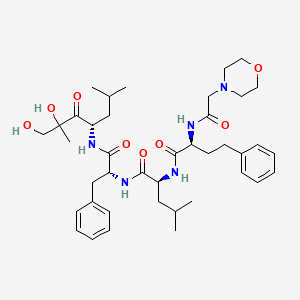
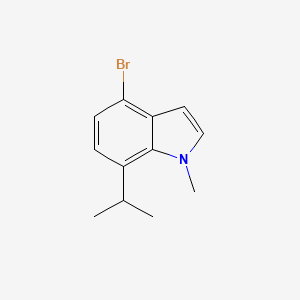
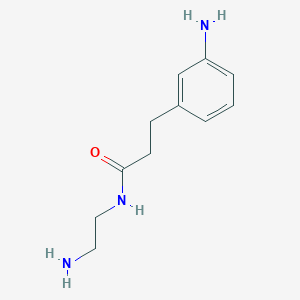
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
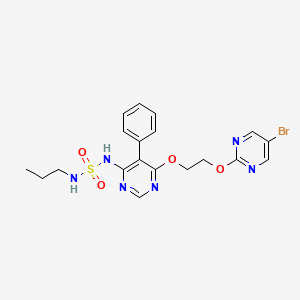
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
